molecular formula C17H23N3O B6473700 3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide CAS No. 2640963-37-5

3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide

Cat. No.: B6473700
CAS No.: 2640963-37-5
M. Wt: 285.4 g/mol
InChI Key: CHGAQGIPKXXVCP-UHFFFAOYSA-N
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Description

3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide (hereafter referred to as the "target compound") is a synthetic organic molecule featuring a pyrazole core substituted with a methyl group at the 1-position, linked via a phenyl-ethyl moiety to a branched butanamide group. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, while butanamide groups are common in drug molecules due to their metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

3-methyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-13(2)12-17(21)18-10-8-14-4-6-15(7-5-14)16-9-11-19-20(16)3/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGAQGIPKXXVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCC1=CC=C(C=C1)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The target compound’s key structural elements include:

  • 1-methyl-1H-pyrazol-5-yl group : A heterocyclic aromatic ring with a methyl substituent.
  • Phenethyl linker : Connects the pyrazole to the butanamide.
  • 3-methylbutanamide : A branched aliphatic chain terminating in an amide group.
Table 1: Structural Comparison with Analogs
Compound Core Structure Key Substituents Molecular Weight (Da)* Hydrogen Bonding Potential
Target compound Pyrazole-phenyl-ethyl-butanamide 1-methylpyrazole, phenethyl, 3-methyl ~343.45 High (amide, pyrazole N-H)
5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives () Pyrazole-thiophene Hydroxy, amino, cyano/thioester ~250–300 Moderate (hydroxy, amino)
Patent compound () Butanamide-pyran Trihydroxy pyran, dimethylaminoethyl ~650–700 High (multiple hydroxyls)

*Estimated based on structural formulas.

Research Findings and Implications

  • Crystallographic Trends : Compounds with strong hydrogen-bonding networks (e.g., patent compound’s hydroxyls) often exhibit higher melting points and stability, suggesting that the target compound’s properties could be optimized via substituent modification .
  • Synthetic Challenges: The absence of sulfur or cyano groups (cf. ) simplifies synthesis but may limit reactivity for further functionalization .

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